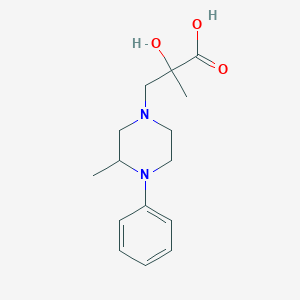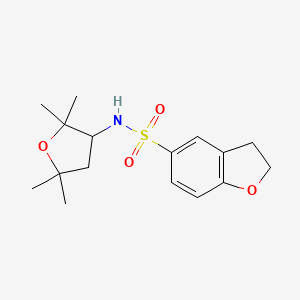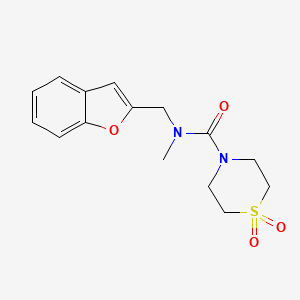![molecular formula C15H21NO6S B7448511 3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid](/img/structure/B7448511.png)
3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a methoxyethyl group, and an oxan-4-yl sulfamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The methoxyethyl group is introduced through an etherification reaction, while the oxan-4-yl sulfamoyl group is added via a sulfonation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methoxyethyl and oxan-4-yl sulfamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and autoimmune disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid
- 2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid
Uniqueness
3-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
3-[2-methoxyethyl(oxan-4-yl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-21-10-7-16(13-5-8-22-9-6-13)23(19,20)14-4-2-3-12(11-14)15(17)18/h2-4,11,13H,5-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXHBKQPJUUTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1CCOCC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]sulfonyl-5-methyl-3,6-dihydro-2H-pyridine](/img/structure/B7448432.png)
![Sodium;2-[[1-(4-cyanophenyl)-2-methylpropan-2-yl]carbamoyl]-1-propan-2-ylcyclopropane-1-carboxylate](/img/structure/B7448438.png)
![1-[1-(3-Methylphenoxy)propan-2-ylsulfamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7448443.png)

![3-[1-[(4-Chloro-2-methylphenyl)methyl]triazol-4-yl]-2,2-dimethylpropan-1-ol](/img/structure/B7448467.png)
![2-[[3-(Dimethylamino)-4-methylphenyl]sulfonylamino]-2-(oxolan-3-yl)acetic acid](/img/structure/B7448473.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylpyridine-3-carboxamide](/img/structure/B7448493.png)

![N-(2,2-difluoroethyl)-N-(2-hydroxypropyl)-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B7448508.png)
![N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide](/img/structure/B7448520.png)
![N-cyclopropyl-2-[4-(3,3-difluorocyclohexanecarbonyl)piperazin-1-yl]acetamide](/img/structure/B7448523.png)
![4-[5-(7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B7448528.png)
![N-methyl-4-[2-(2-oxopiperidin-1-yl)acetyl]piperazine-1-sulfonamide](/img/structure/B7448534.png)
